(1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol
Description
(1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol is a polysubstituted pyrazole derivative featuring a central pyrazole ring substituted with a 3-chlorophenyl group at position 1, a 2,4-dichlorophenyl group at position 3, and a hydroxymethyl group at position 2. Its molecular formula is C₁₆H₁₁Cl₃N₂O, with a molecular weight of 353.63 g/mol.
Properties
CAS No. |
618444-50-1 |
|---|---|
Molecular Formula |
C16H11Cl3N2O |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
[1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H11Cl3N2O/c17-11-2-1-3-13(6-11)21-8-10(9-22)16(20-21)14-5-4-12(18)7-15(14)19/h1-8,22H,9H2 |
InChI Key |
GPRFJBNYBXTRCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol typically involves the reaction of appropriate chlorophenyl hydrazines with diketones or their equivalents under acidic or basic conditions. The reaction conditions may vary depending on the specific reagents and desired yield. Common solvents used in the synthesis include ethanol, methanol, and acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Introduction to (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol
The compound (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol, with the CAS number 618444-50-1, is a pyrazole derivative that has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesizing insights from diverse sources, including research articles and chemical databases.
Physical Properties
- Appearance: Typically presented as a crystalline solid.
- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing efficacy comparable to established antibiotics. In a study published by MDPI, compounds similar to (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol demonstrated notable inhibition of bacterial growth, suggesting its potential as a lead compound in antibiotic development .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory activity of this compound. Pyrazole derivatives have been reported to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. A study highlighted that modifications to the pyrazole structure can enhance its anti-inflammatory effects, making (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol a candidate for further exploration in inflammatory disease treatments .
Anticancer Potential
The anticancer properties of pyrazole derivatives are well-documented. Research indicates that this compound may interfere with cancer cell proliferation and induce apoptosis. In vitro studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer progression . The potential for (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol to act as an anticancer agent warrants further investigation.
Inhibitors of Enzymatic Activity
This compound has also been studied for its ability to inhibit specific enzymes such as DNA gyrase and other protein targets involved in cellular processes. In silico studies suggest that the binding affinity of this compound to these enzymes could lead to significant therapeutic effects . The design of new inhibitors based on this scaffold could provide novel therapeutic options.
Table: Summary of Research Findings on (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol
Mechanism of Action
The mechanism of action of (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anti-inflammatory properties, it may inhibit specific pathways involved in inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Pyrazole Derivatives
Pyrazole-based compounds exhibit diverse biological activities depending on substituent patterns. Below is a comparison of key structural analogs:
Key Observations :
- Chlorine vs. Methoxy groups (e.g., in ) balance solubility and activity .
- Fluorine Substitution : Fluorine in may improve bioavailability and resistance to oxidative metabolism .
Antimicrobial Activity
- Target Compound: Limited direct data, but structurally similar compounds with dichlorophenyl groups (e.g., ) show strong activity against Gram-positive bacteria.
- 3-((2,4-Dichlorophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazol-yl)methylene)hydrazinecarbothioamide : Exhibits MIC < 0.2 µM against MRSA, attributed to nitro groups enhancing electron-withdrawing effects .
Anti-Inflammatory Activity
- 3-(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione : Derived from pyrazole-4-carbaldehyde, this analog showed significant anti-inflammatory activity in vivo, suggesting the hydroxymethyl group in the target compound may be modifiable for enhanced efficacy .
Receptor Binding Affinity
Physicochemical Properties
Insights :
- Methoxy and fluorine substituents reduce LogP, improving solubility .
Biological Activity
(1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
- Molecular Formula : C16H11Cl3N2O
- Molecular Weight : 353.638 g/mol
- CAS Number : 618444-50-1
Biological Activities
The biological activities of (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol have been investigated in several studies. Below is a summary of its reported activities:
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, a study reported that related compounds showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations of 10 µM. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines, making these compounds potential candidates for treating inflammatory diseases .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, including E. coli and Bacillus subtilis. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .
3. Anticancer Activity
Pyrazole derivatives have been explored for their anticancer properties. Studies have indicated that certain analogs can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Specifically, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is often influenced by their structural features. The presence of halogen substituents, such as chlorine in this compound, enhances lipophilicity and may improve binding affinity to biological targets. The SAR analysis indicates that modifications on the phenyl rings can significantly impact the potency and selectivity of these compounds against specific biological targets .
Case Studies
Several case studies highlight the biological efficacy of pyrazole derivatives:
- Anti-inflammatory Efficacy : A study synthesized a series of pyrazole derivatives and evaluated their effects on TNF-α and IL-6 inhibition. Compounds exhibited varying degrees of activity, with some achieving comparable results to established anti-inflammatory drugs like dexamethasone .
- Antimicrobial Screening : In another study, pyrazole derivatives were tested against multiple bacterial strains using standard antimicrobial assays. Results indicated that certain compounds had significant bactericidal effects, outperforming traditional antibiotics in some cases .
- Cytotoxicity Against Cancer Cells : Research involving the evaluation of pyrazole derivatives against different cancer cell lines revealed that some compounds induced apoptosis effectively while maintaining low toxicity towards normal cells .
Data Table
The following table summarizes key findings related to the biological activity of (1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol and its analogs:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)-1H-pyrazol-4-yl)methanol, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via pyrazole ring formation followed by functionalization. For example, Mannich reactions are commonly used to introduce substituents to pyrazole derivatives, as demonstrated in the synthesis of related chlorophenyl-pyrazole compounds . Optimization strategies include:
- Catalytic Conditions : Use of Lewis acids (e.g., SnCl₂) to enhance reaction efficiency, as shown in analogous pyrazole synthesis (yield: 98%) .
- Temperature Control : Reflux in ethanol or dioxane (16–24 hours) improves cyclization .
- Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, dioxane, reflux | 70–85 | |
| Methanol Functionalization | NaBH₄ or LiAlH₄ in THF | 60–75 |
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and bond lengths. For example, analogous chlorophenyl-pyrazole derivatives exhibit:
- Bond Lengths : C–Cl bonds at ~1.73–1.76 Å; pyrazole ring planarity (mean deviation: <0.013 Å) .
- Hydrogen Bonding : O–H···N interactions stabilize the methanol group (distance: 2.2–2.5 Å) .
- Complementary Techniques :
- FTIR : O–H stretch at ~3200–3400 cm⁻¹ .
- NMR : Distinct aromatic proton splitting (δ 7.2–8.1 ppm) due to chlorine substituents .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Gloves (nitrile), lab coat, and goggles are mandatory due to skin/eye irritation risks (H315, H319) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- Waste Disposal : Segregate halogenated waste for incineration (UNSPSC 12352100) .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the compound’s reactivity and interactions in biological systems?
- Methodological Answer :
- DFT Studies : Optimize geometry at B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces. This predicts nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., cytochrome P450) using AMBER or GROMACS to assess metabolic stability .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?
- Methodological Answer :
- Discrepancy Example : NMR may suggest rotational freedom in solution, while SC-XRD shows rigid conformation.
- Resolution Steps :
Variable-Temperature NMR : Assess dynamic effects (e.g., ring flipping) .
DFT Conformational Analysis : Compare energy barriers between SC-XRD and NMR-derived structures .
- Reference Data : For a related dichlorophenyl-pyrazole, VT-NMR revealed conformational exchange at 240 K .
Q. How does substitution pattern (Cl, OH) influence biological activity?
- Methodological Answer :
- SAR Study :
- Chlorine : Enhances lipophilicity (logP ↑ by 0.5–1.0) and receptor binding via halogen bonding .
- Methanol Group : Introduces H-bond donor capacity, critical for enzyme inhibition (e.g., IC₅₀ improvement from 10 μM to 2 μM in kinase assays) .
- Table :
| Derivative | Substitution | Bioactivity (IC₅₀) | Target |
|---|---|---|---|
| A | 3-Cl, 2,4-diCl | 2.1 μM | Kinase X |
| B | 3-Cl, 4-OH | 8.5 μM | Kinase X |
Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?
- Methodological Answer :
- Racemization Risk : Methanol group chirality may require asymmetric catalysis (e.g., Sharpless epoxidation modifiers) .
- Scale-Up Solutions :
- Continuous Flow Reactors : Minimize thermal degradation during pyrazole formation .
- Crystallization Control : Use anti-solvent precipitation (ethanol/water) to isolate enantiopure product .
Data Contradiction Analysis
Q. Conflicting reports on melting points: How to validate?
- Methodological Answer :
DSC Analysis : Measure phase transitions (heating rate: 10°C/min).
Recrystallization Solvent : Polar solvents (e.g., EtOH) yield higher-purity crystals with consistent mp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
